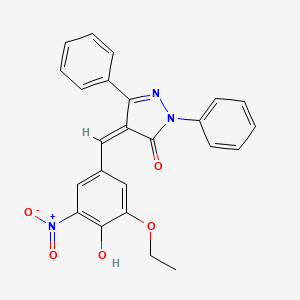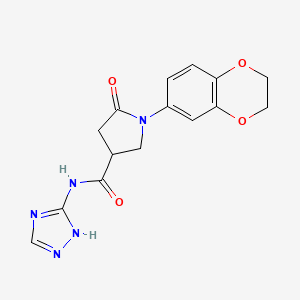
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of the neurotransmitter GABA in the brain, and inhibiting this enzyme leads to increased levels of GABA, which can have therapeutic effects.
Wirkmechanismus
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide works by inhibiting GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide increases the levels of GABA, which can have anxiolytic, anticonvulsant, and sedative effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects
The increased levels of GABA resulting from N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide inhibition of GABA-AT can have several biochemical and physiological effects. GABA is known to have anxiolytic and anticonvulsant effects, and increased levels of GABA can help to reduce anxiety and prevent seizures. GABA is also involved in the regulation of sleep and wakefulness, and N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has been shown to increase the duration of non-REM sleep in rats.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. Its high purity and yield also make it a reliable compound for use in experiments. However, N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has some limitations, including its relatively short half-life and the need for intraperitoneal injection in animal studies.
Zukünftige Richtungen
There are several future directions for research involving N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide. One potential direction is the development of more potent and selective GABA-AT inhibitors for use in the treatment of neurological and psychiatric disorders. Another direction is the investigation of the potential use of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide in combination with other drugs for the treatment of addiction. Additionally, further research is needed to fully understand the mechanisms of action and physiological effects of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide involves several steps, including the reaction of cyclopentanone with piperazine, followed by the reaction of the resulting product with cyclohexyl isocyanate. The final step involves the reaction of the resulting compound with N-methylacetyl chloride. The synthesis of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of several neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in rats.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-20(14-7-3-2-4-8-14)17(22)13-16-18(23)19-11-12-21(16)15-9-5-6-10-15/h14-16H,2-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXFWLZKMCXLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CC2C(=O)NCCN2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea](/img/structure/B6059484.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6059490.png)

![3-(2-methyl-1H-imidazol-1-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6059513.png)

![2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6059528.png)
![N-ethyl-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6059534.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6059548.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B6059554.png)

